Antileishmanial agent-3

Leishmania major promastigote MTT assay

Antileishmanial agent-3 (CAS 2755930-28-8, C₁₄H₁₃ClN₆O₄, MW 364.74), also designated Compound 13, is a synthetic 3-chloro-6-nitro-1H-indazole derivative bearing a 1,2,3-triazole moiety connected via a methylene bridge and an ethyl acetate side chain. It was disclosed in a focused library of twelve 3-chloro-6-nitro-1H-indazole analogs (compounds 4–15) evaluated for in vitro antileishmanial activity against three clinically relevant Leishmania species—L.

Molecular Formula C14H13ClN6O4
Molecular Weight 364.74 g/mol
Cat. No. B12421088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-3
Molecular FormulaC14H13ClN6O4
Molecular Weight364.74 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C(N=N1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)Cl
InChIInChI=1S/C14H13ClN6O4/c1-2-25-13(22)8-19-6-9(16-18-19)7-20-12-5-10(21(23)24)3-4-11(12)14(15)17-20/h3-6H,2,7-8H2,1H3
InChIKeyMCCHNZYSPZWPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial agent-3 (Compound 13): A 3-Chloro-6-nitro-1H-indazole–Triazole Hybrid with Validated Promastigote Growth Inhibition for Antileishmanial Procurement


Antileishmanial agent-3 (CAS 2755930-28-8, C₁₄H₁₃ClN₆O₄, MW 364.74), also designated Compound 13, is a synthetic 3-chloro-6-nitro-1H-indazole derivative bearing a 1,2,3-triazole moiety connected via a methylene bridge and an ethyl acetate side chain [1]. It was disclosed in a focused library of twelve 3-chloro-6-nitro-1H-indazole analogs (compounds 4–15) evaluated for in vitro antileishmanial activity against three clinically relevant Leishmania species—L. major, L. tropica, and L. infantum—using a standardized MTT-based promastigote assay with Glucantime® (meglumine antimoniate) as the reference standard [1]. Compound 13 emerged as the only library member demonstrating meaningful growth inhibition against L. major promastigotes, and molecular docking plus molecular dynamics simulations implicate Leishmania trypanothione reductase (TryR) as a putative target, with the TryR–13 complex stabilized by five intermolecular hydrogen bonds [1].

Why Generic Substitution Fails for Antileishmanial agent-3: Species-Specific Potency, Triazole Regiochemistry, and TryR Binding Differentiate Compound 13 from Co-Class Analogs


Within the 3-chloro-6-nitro-1H-indazole chemical series, antileishmanial activity is neither uniform nor predictable by scaffold alone. Of the twelve final compounds (4–15) tested under identical promastigote assay conditions, only Compound 13 exhibited inhibitory activity against L. major, while its closest structural congeners—including Compound 11, which differs solely in the azide-derived substituent on the triazole ring—were completely inactive against this species [1]. Conversely, Compound 11 outperforms Compound 13 by approximately 18-fold against L. infantum (IC₅₀ 16.85 vs. 308.93 µM), demonstrating that even minor structural modifications invert the species-selectivity profile [1]. Furthermore, click chemistry (CuAAC) regioselectivity is critical: the 1,4-disubstituted triazole regioisomer of Compound 13 is obtained regiospecifically in 82–90% yield, whereas non-catalyzed thermal cycloaddition routes produce difficult-to-separate mixtures of 1,4- and 1,5-regioisomers with the 1,5-isomer isolated at only 19% yield [1]. Substituting a different regioisomer, a different azide-derived substituent, or a non-triazole heterocycle (e.g., isoxazoline in Compounds 4–9) fundamentally alters both the biological potency and the species-selectivity fingerprint, making generic interchange within the indazole class scientifically unsound for procurement decisions [1].

Antileishmanial agent-3 Quantitative Differentiation Evidence: Comparator-Backed Potency, Species Selectivity, and Target Engagement Data for Procurement Evaluation


Unique L. major Promastigote Activity in a 12-Compound Indazole Library: Compound 13 vs. Glucantime and Structural Analogs

In a head-to-head screen of all twelve 3-chloro-6-nitro-1H-indazole derivatives (4–15) against L. major promastigotes (strain MHOM/MA/2009/LCER19-09) using the MTT assay, Compound 13 was the sole library member to display measurable growth inhibition, with an IC₅₀ of 38 µM [1]. The first-line clinical reference standard Glucantime® and all eleven other analogs (4–12, 14, 15) showed no activity at the highest tested concentration (>500 µg/mL) against this species [1]. This represents a qualitative, binary differentiation—active vs. inactive—rather than a mere potency increment within an active series [1].

Leishmania major promastigote MTT assay cutaneous leishmaniasis indazole-triazole

Dual-Species Activity Against L. major and L. tropica: Species-Selectivity Profile Differentiates Compound 13 from L. infantum-Selective Analogs

Beyond its unique L. major activity, Compound 13 displays a dual-species inhibition profile that distinguishes it from every other compound in the series. Against L. tropica promastigotes (MHOM/MA/2010/LCTIOK-4), Compound 13 exhibits an IC₅₀ of 186 µM, while Compounds 4–10, 12, 14, and 15 are all inactive (>500 µg/mL) [1]. Only Compound 11 shares L. tropica activity (IC₅₀ = 76 µM), but Compound 11 is completely inactive against L. major, whereas Compound 13 retains potency [1]. Against L. infantum, Compound 13 is substantially less potent (IC₅₀ = 308.93 µM) than Compounds 4 (15.53 µM), 5 (11.23 µM), and 11 (16.85 µM), confirming that its selectivity is tilted toward the cutaneous leishmaniasis-causing species [1].

Leishmania tropica species selectivity cutaneous leishmaniasis promastigote differential activity

Superior Hydrogen-Bond Network with Trypanothione Reductase: Compound 13 Establishes Five Intermolecular H-Bonds vs. Zero or One for Competing Analogs

Molecular docking of Compounds 4, 5, 11, and 13 into the active site of L. infantum trypanothione reductase (TryR) revealed that Compound 13 establishes five intermolecular hydrogen bonds with active-site residues—substantially more than Compound 4 (0 H-bonds), Compound 5 (0 H-bonds), or Compound 11 (1 H-bond) [1]. Despite this superior hydrogen-bond network, Compound 13 exhibited a comparable free binding energy (−9.00 kcal/mol) to Compounds 4 (−9.33 kcal/mol), 5 (−10.10 kcal/mol), and 11 (−9.26 kcal/mol), indicating that the additional polar contacts may contribute to binding specificity rather than overall affinity [1]. The lack of a 4-chlorophenyl substituent in Compound 13 (present in Compound 5, which engages ALA159 via a 3.16 Å CO···Cl interaction) may partially account for its reduced L. infantum potency, while the five H-bonds may underlie its unique L. major activity profile [1].

trypanothione reductase molecular docking hydrogen bonding TryR target engagement

TryR–13 Complex Stability Validated by 50-ns Molecular Dynamics: RMSD Convergence at 1–3 Å Confirms Persistent Target Engagement

The TryR–13 complex was subjected to a 50-nanosecond all-atom molecular dynamics simulation to assess conformational stability under physiological conditions. The root-mean-square deviation (RMSD) of the protein backbone converged and stabilized within a narrow range of approximately 1–3 Å, indicating that the complex reaches and maintains equilibrium without large structural fluctuations [1]. Ligand RMSD (Lig fit Prot) values were significantly lower than the protein RMSD, confirming that Compound 13 remains stably bound within the TryR binding pocket throughout the simulation trajectory [1]. MM/GBSA binding free energy calculations, performed on 100 frames sampled at equal intervals, demonstrated high stability of the TryR–13 complex [1]. By contrast, no molecular dynamics validation was performed for the TryR complexes of Compounds 4, 5, or 11, making the dynamic stability data uniquely available for Compound 13 within this chemotype [1].

molecular dynamics RMSD MM/GBSA TryR complex stability binding free energy

Click Chemistry (CuAAC) Regiospecific Synthesis: 82–90% Yield of the Bioactive 1,4-Triazole Regioisomer vs. 19% for the 1,5-Regioisomer via Thermal Cycloaddition

The synthesis of Compound 13 employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) between dipolarophile 3 and azide P, enabling regiospecific formation of the 1,4-disubstituted 1,2,3-triazole regioisomer in yields of 82–90% [1]. In contrast, the thermal (non-catalyzed) 1,3-dipolar cycloaddition route used for Compound 11 produced an inseparable mixture of 1,4- and 1,5-triazole regioisomers, with the desired 1,4-isomer isolated at only 57% yield and the 1,5-isomer at 19% yield [1]. The CuAAC route eliminates the chromatographic separation burden and provides regiochemical certainty, which is essential because the biological activity of Compound 13 is contingent on the 1,4-triazole connectivity—its 1,5-regioisomer would be a structurally distinct compound with uncharacterized (and likely divergent) antileishmanial properties [1].

click chemistry CuAAC regioselectivity 1,4-triazole synthesis yield

Antileishmanial agent-3: High-Confidence Application Scenarios for Research Procurement Based on Quantitative Differentiation Evidence


Old World Cutaneous Leishmaniasis (L. major) Drug Discovery: Sole Chemotype Starting Point in the 3-Chloro-6-nitro-1H-indazole Series

Compound 13 is the only member of the twelve-compound 3-chloro-6-nitro-1H-indazole library with demonstrated L. major promastigote growth inhibition (IC₅₀ = 38 µM), making it the exclusive procurement candidate within this chemotype for hit-to-lead or lead optimization programs targeting L. major, the predominant causative agent of Old World cutaneous leishmaniasis [1]. All structural analogs (4–12, 14, 15) and the clinical comparator Glucantime® are inactive (>500 µg/mL) against this species under identical MTT assay conditions [1]. Procurement of any other compound from this series for L. major screening would yield a false-negative result by design [1].

Dual L. major/L. tropica Screening Panels for Broad-Spectrum Cutaneous Antileishmanial Profiling

Compound 13 displays the only dual-activity profile (L. major IC₅₀ = 38 µM; L. tropica IC₅₀ = 186 µM) within the indazole-triazole series, whereas the nearest active analog, Compound 11, is restricted to L. tropica alone (IC₅₀ = 76 µM) and is inactive against L. major [1]. Research programs constructing species-diversity screening panels for cutaneous leishmaniasis should select Compound 13 as the representative 3-chloro-6-nitro-1H-indazole chemotype, as it alone provides activity readouts across both clinically significant Old World CL-causing species [1].

Trypanothione Reductase (TryR) Target-Based Mechanistic Studies Using a 5-H-Bond Tool Compound

Among the four indazole derivatives subjected to TryR molecular docking (4, 5, 11, 13), Compound 13 is uniquely characterized by five intermolecular hydrogen bonds with active-site residues and by MD-validated complex stability over a 50-ns simulation (RMSD ~1–3 Å) [1]. This combination of superior polar contact count and computationally confirmed dynamic stability makes Compound 13 the most mechanistically informative tool compound in the series for target-based studies of TryR inhibition in Leishmania, including site-directed mutagenesis, competitive binding assays, or co-crystallization trials [1]. Analogs with zero or one H-bond (4, 5, 11) lack comparable engagement fingerprints [1].

Gram-Scale Synthesis Planning Leveraging CuAAC Regiospecificity for Lead Optimization Campaigns

The CuAAC-based synthetic route to Compound 13 delivers the bioactive 1,4-triazole regioisomer in 82–90% yield with complete regiochemical control, eliminating the chromatographic isomer separation that burdens the thermal cycloaddition route used for Compound 11 (57% 1,4-isomer yield) [1]. For research groups planning scale-up synthesis to support structure-activity relationship (SAR) expansion or in vivo pharmacokinetic studies, this regiospecificity provides a procurement and production advantage: the CuAAC route reduces purification costs, shortens production timelines, and guarantees regioisomeric identity—critical when the 1,5-regioisomer is a distinct chemical entity with unvalidated antileishmanial properties [1].

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